3-(1H-pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide
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Overview
Description
3-(1H-pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide is a complex organic compound that belongs to the class of pyrazole derivatives
Scientific Research Applications
3-(1H-pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
The compound interacts with its target, NAMPT, to activate it . The activation of NAMPT enhances the NAD+ salvage pathway, which is crucial for various biological processes .
Biochemical Pathways
The activation of NAMPT by the compound affects the NAD+ salvage pathway . This pathway is responsible for recycling nicotinamide, a form of vitamin B3, into NAD+, which is a crucial coenzyme in redox reactions and a substrate for NAD±consuming enzymes . The enhancement of this pathway can have downstream effects on metabolism and aging processes .
Result of Action
The activation of NAMPT by the compound leads to an increase in the NAD+ salvage pathway . This can have various molecular and cellular effects, particularly on metabolism and aging processes . For instance, it could potentially slow down aging processes and alter metabolic pathways in a way that could be beneficial for treating a variety of diseases .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(1H-pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide are largely unexplored. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities . These activities suggest that this compound may interact with various enzymes, proteins, and other biomolecules in the body.
Cellular Effects
Given the broad range of activities exhibited by pyrazole derivatives, it is plausible that this compound could influence cell function in various ways This could include impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the tetrahydropyrazolo[1,5-a]pyridine moiety. The final step involves the coupling of these two intermediates with benzamide under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
Uniqueness
3-(1H-pyrazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the pyrazole and tetrahydropyrazolo[1,5-a]pyridine moieties makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-pyrazol-1-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(20-14-6-10-22-16(12-14)5-8-19-22)13-3-1-4-15(11-13)21-9-2-7-18-21/h1-5,7-9,11,14H,6,10,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKRLXKJNZZTDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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